REACTION_SMILES
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[CH3:18][OH:19].[CH3:25][CH2:26][O:27][CH2:28][CH3:29].[F:5][c:6]1[cH:7][c:8]([CH2:16][OH:17])[cH:9][c:10]([F:15])[c:11]1[N+:12](=[O:13])[O-:14].[Na+:24].[O-:20][C:21]([OH:22])=[O:23].[P:1]([Br:2])([Br:3])[Br:4]>>[Br:2][CH2:16][c:8]1[cH:7][c:6]([F:5])[c:11]([N+:12](=[O:13])[O-:14])[c:10]([F:15])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1c(F)cc(CO)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1c(F)cc(CBr)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |